molecular formula C9H18O3 B8530814 2-(2-Propyl-1,3-dioxan-2-yl)ethanol

2-(2-Propyl-1,3-dioxan-2-yl)ethanol

Cat. No. B8530814
M. Wt: 174.24 g/mol
InChI Key: SVQQHXMPDGCUIL-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

The same procedure as in the steps (8a) and (8b) of Example 8 was repeated using ethyl acetoacetate, and 2,2-dimethyl-1,3-propanediol to obtain the title compound (7.3 g, total yield: 55%) as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1(CCO)OCCC[O:5]1)[CH2:2][CH3:3].C(OCC)(=O)CC(C)=O.[CH3:22][C:23]([CH3:28])([CH2:26][OH:27])[CH2:24][OH:25]>>[CH3:3][C:2]1([CH2:1][CH2:4][OH:5])[O:27][CH2:26][C:23]([CH3:28])([CH3:22])[CH2:24][O:25]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1(OCCCO1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)(C)C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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